molecular formula C14H16N2O4 B1392344 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid CAS No. 940210-86-6

4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid

Cat. No. B1392344
CAS RN: 940210-86-6
M. Wt: 276.29 g/mol
InChI Key: NBAILBXIPAATKE-UHFFFAOYSA-N
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Description

“4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid” is a specialty product for proteomics research . It has a molecular formula of C14H16N2O4 .


Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, which is a part of the compound , can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .


Molecular Structure Analysis

The molecular structure of “4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid” is complex. It contains an isobutyrylamino group attached to a phenyl group, which is further attached to a 4-oxo-2-butenoic acid group .

Scientific Research Applications

Anti-tumorigenic Properties

4-Phenyl-3-butenoic acid (a structurally similar compound) is recognized for its anti-inflammatory properties and its ability to inhibit the growth of specific cancer cells. This compound, and a related one, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, have shown to act as histone deacetylase (HDAC) inhibitors, a class of compounds that can regulate gene expression and have anti-tumorigenic properties (Ali et al., 2015).

Chemical Reactivity and Derivative Formation

The reactivity of compounds similar to 4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid with phenyl isocyanate and phenyl isothiocyanate has been explored to produce various N- and C-adducts. This study helps understand the influence of electron-withdrawing groups and solvent polarity on such reactions, indicating potential applications in chemical synthesis (Maquestiau et al., 2010).

Superabsorbent Materials

4-(6-Aminohexyl) amino-4-oxo-2-butenoic acid, a derivative, has been used as a hydrophilic monomer for synthesizing cellulose-based superabsorbents. These materials demonstrate high water absorption capacity, indicating potential applications in agriculture for water-saving materials (Etminani-Isfahani et al., 2020).

Enzyme Inhibition

Some derivatives of 4-oxo-butenoic acid have been studied for their enzyme inhibitory activities, specifically against human carbonic anhydrase I and II isoenzymes. These derivatives exhibit strong inhibition, suggesting potential pharmacological applications (Oktay et al., 2016).

properties

IUPAC Name

4-[4-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-10(4-6-11)15-12(17)7-8-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAILBXIPAATKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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